molecular formula C26H25NO6S B15284551 Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B15284551
M. Wt: 479.5 g/mol
InChI Key: ZLQQBECDICNVPE-ZKZSMLQKSA-N
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Description

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with the molecular formula C26H25NO6S This compound is notable for its intricate structure, which includes a thiophene ring, an allyloxy group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the allyloxy and methoxybenzylidene groups. The final steps involve the formation of the ester and amide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate stands out due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(2-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C26H25NO6S/c1-5-13-33-19-12-11-17(14-20(19)31-4)15-21-23(28)22(26(30)32-6-2)25(34-21)27-24(29)18-10-8-7-9-16(18)3/h5,7-12,14-15,28H,1,6,13H2,2-4H3/b21-15-,27-25?

InChI Key

ZLQQBECDICNVPE-ZKZSMLQKSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/SC1=NC(=O)C3=CC=CC=C3C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC=C)OC)SC1=NC(=O)C3=CC=CC=C3C)O

Origin of Product

United States

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